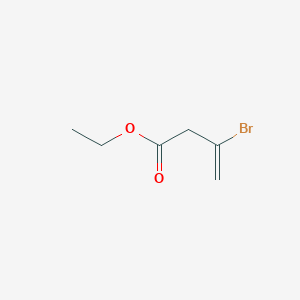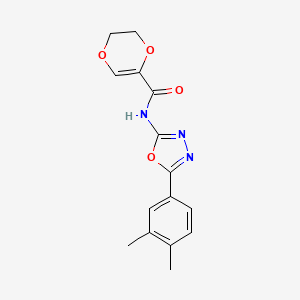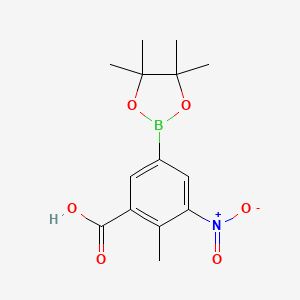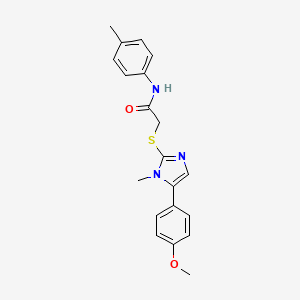
Ethyl 3-bromobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromobut-3-enoate is a chemical compound with the CAS Number: 21031-50-5. It has a molecular weight of 193.04 and its IUPAC name is ethyl 3-bromobut-3-enoate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-bromobut-3-enoate is 1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Physical And Chemical Properties Analysis
Ethyl 3-bromobut-3-enoate is a liquid with a molecular weight of 193.04 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 3-bromobut-3-enoate is a chemical compound with the CAS Number: 21031-50-5 . It is often used in chemical synthesis due to its reactivity. The bromine atom in the molecule makes it a good leaving group, which allows for various substitution reactions.
Allylation of Aldehydes
This compound has been demonstrated in the allylation of aldehydes . Allylation is a chemical reaction in which an allyl group is added to a substrate. In this case, the substrate would be an aldehyde.
Allylation of Schiff Bases
In addition to aldehydes, Ethyl 3-bromobut-3-enoate has also been used in the allylation of Schiff bases . Schiff bases are compounds that contain a carbon-nitrogen double bond, and they are often used in organic synthesis.
Synthesis of Biologically Active Compounds
The allylation products of Ethyl 3-bromobut-3-enoate have found application in the synthesis of biologically active compounds . These include pheromones, antitumor agents, retinoids and their analogs .
Synthesis of Novel Compounds
Research has opened up the way to the synthesis of novel biologically active compounds using Ethyl 3-bromobut-3-enoate . This suggests that this compound could be used to create new molecules with potential biological activity.
Application of 2-substituted Functionalized Allyl Bromides
Ethyl 3-bromobut-3-enoate is a 2-substituted functionalized allyl bromide . These types of compounds have a wide range of applications in chemical synthesis, particularly in the creation of complex organic molecules.
Safety and Hazards
Ethyl 3-bromobut-3-enoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H312, H315, H318, H332, H335 . These hazard statements correspond to various risks including combustibility, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Direcciones Futuras
The allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates has demonstrated the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds . This suggests potential future directions for the use of Ethyl 3-bromobut-3-enoate in the synthesis of new compounds.
Propiedades
IUPAC Name |
ethyl 3-bromobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWOSOZWQDXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromobut-3-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)


![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)


![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)